N-(1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
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Overview
Description
N-(1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a synthetic organic compound that features an indole moiety, a piperidine ring, and a carboxamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the Indole Moiety: The indole group can be introduced via coupling reactions, such as Suzuki or Heck coupling.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate amine under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry or other scalable techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the indole or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
N-(1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action for N-(1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide: can be compared to other indole-containing compounds, such as tryptamines or indole-3-carbinol derivatives.
Piperidine derivatives: Compounds like piperidine-4-carboxamide or piperidine-4-carboxylic acid.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity.
Properties
IUPAC Name |
N-(1H-indol-5-yl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-2-9-20-10-6-13(7-11-20)17(21)19-15-3-4-16-14(12-15)5-8-18-16/h1,3-5,8,12-13,18H,6-7,9-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDLBCSTEIXXOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NC2=CC3=C(C=C2)NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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